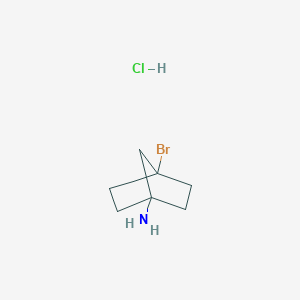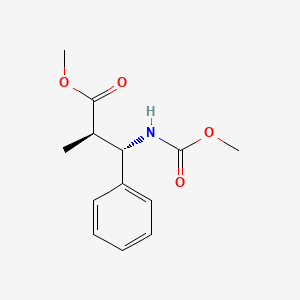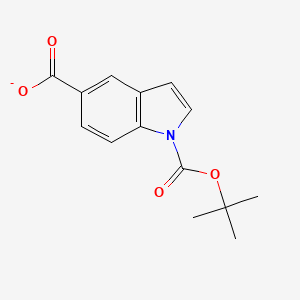
1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is a compound that features an indole core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid group at the 5-position. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid typically involves the protection of the indole nitrogen with the Boc group. This can be achieved by reacting indole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow microreactor systems to introduce the Boc group efficiently. This method enhances the reaction’s efficiency and versatility, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Deprotection: Indole-5-carboxylic acid.
Substitution: 3-bromo-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the nitrogen atom of the indole ring, preventing it from participating in unwanted reactions. Upon deprotection, the indole nitrogen becomes available for further functionalization .
Vergleich Mit ähnlichen Verbindungen
- 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid
Comparison: 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the biological activity and chemical properties of the compound compared to its analogs .
Eigenschaften
Molekularformel |
C14H14NO4- |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)/p-1 |
InChI-Schlüssel |
UBPWRLQOVJQGSS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


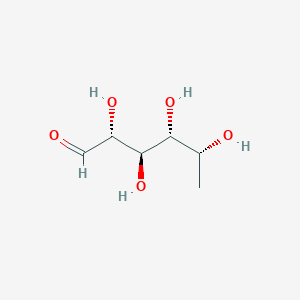
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)
![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)
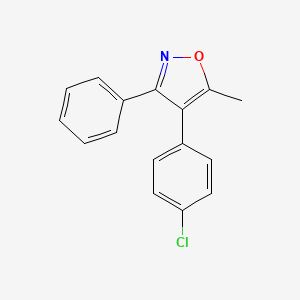

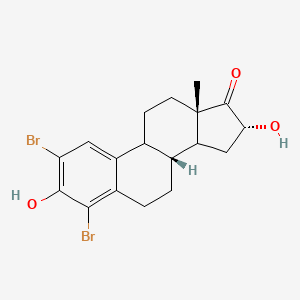
![5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12339147.png)
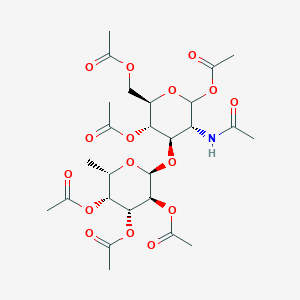
![(E)-1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B12339157.png)
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12339162.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339180.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
